![molecular formula C13H14BrNOS B11799620 2-Bromo-4-(4-isobutoxyphenyl)thiazole](/img/structure/B11799620.png)
2-Bromo-4-(4-isobutoxyphenyl)thiazole
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Overview
Description
2-Bromo-4-(4-isobutoxyphenyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromo group at the second position and a 4-isobutoxyphenyl group at the fourth position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 2-Bromo-4-(4-isobutoxyphenyl)thiazole typically involves the reaction of 2-bromo-1-(4-isobutoxyphenyl)ethanone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. The reaction conditions usually involve heating the reactants in a suitable solvent such as ethanol or acetic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using catalysts or varying the temperature and pressure.
Chemical Reactions Analysis
2-Bromo-4-(4-isobutoxyphenyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group at the second position can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form thiazolidines using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
2-Bromo-4-(4-isobutoxyphenyl)thiazole has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer activities.
Biological Studies: The compound can be used to study the biological pathways and molecular targets involved in its mechanism of action.
Materials Science: Thiazole derivatives are used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(4-isobutoxyphenyl)thiazole involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes, receptors, and other proteins, leading to the modulation of various biochemical pathways. The bromo and isobutoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
2-Bromo-4-(4-isobutoxyphenyl)thiazole can be compared with other thiazole derivatives such as:
2-Bromo-4-(4-ethoxyphenyl)thiazole: Similar structure but with an ethoxy group instead of an isobutoxy group.
4-(4-Bromophenyl)thiazol-2-amine: Contains an amine group at the second position instead of a bromo group.
2,4-Disubstituted thiazoles: These compounds have various substituents at the second and fourth positions, leading to different biological activities
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
2-Bromo-4-(4-isobutoxyphenyl)thiazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological properties, and potential therapeutic applications of this thiazole derivative, drawing from various studies and findings.
Chemical Structure and Synthesis
The chemical structure of this compound features a thiazole ring substituted with a bromine atom and an isobutoxyphenyl group. The synthesis typically involves multi-step reactions, often starting from simpler thiazole derivatives through halogenation and alkylation processes.
Synthesis Pathway:
- Starting Materials : 2-Aminothiazole, bromobenzene, isobutyl bromide.
- Reactions :
- Bromination of the thiazole ring.
- Alkylation with isobutyl bromide to introduce the isobutoxy group.
- Final Product : Purification through recrystallization or chromatography.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell proliferation and survival.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical) | 10 | Inhibition of cell cycle progression |
A549 (Lung) | 12 | Modulation of PI3K/Akt pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It shows promising activity against various bacterial and fungal strains, which could be beneficial for developing new antimicrobial agents.
Table 2: Antimicrobial Efficacy
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound activates caspases, leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It interferes with the cell cycle machinery, particularly at the G1/S phase transition.
- Antimicrobial Action : The thiazole ring enhances membrane permeability in microbial cells, leading to cell lysis.
Case Studies
Several studies have documented the efficacy of thiazole derivatives, including this compound:
- A study published in Molecules highlighted its anticancer effects, demonstrating that treatment with this compound reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Another investigation reported its antibacterial properties, showing effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for treating infections caused by resistant strains .
Properties
Molecular Formula |
C13H14BrNOS |
---|---|
Molecular Weight |
312.23 g/mol |
IUPAC Name |
2-bromo-4-[4-(2-methylpropoxy)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C13H14BrNOS/c1-9(2)7-16-11-5-3-10(4-6-11)12-8-17-13(14)15-12/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
NFRKBRIJWLNYAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=CSC(=N2)Br |
Origin of Product |
United States |
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